2-Methylfluoranthene
Description
Significance of PAH Research in Environmental and Biological Sciences
Research into PAHs and their alkylated derivatives is crucial in both environmental and biological sciences. Environmentally, PAHs are ubiquitous contaminants, formed from the incomplete combustion of organic materials. researchgate.netnih.gov This includes both natural sources like forest fires and volcanic eruptions, as well as anthropogenic sources such as vehicle exhaust, industrial emissions, and the burning of fossil fuels. researchgate.netnih.gov Due to their persistence and ability to bioaccumulate, PAHs are monitored in various environmental matrices including air, water, and soil. nih.gov
From a biological perspective, the significance of PAH research lies in their toxicological properties. Many PAHs and their metabolites are known to be toxic, mutagenic, and carcinogenic. mdpi.comnih.gov The metabolic activation of PAHs in organisms can lead to the formation of highly reactive intermediates, such as diol epoxides, which can bind to DNA and form adducts. researchgate.net These DNA adducts can lead to mutations and initiate the process of carcinogenesis. researchgate.net Consequently, understanding the metabolism, toxicity, and carcinogenic potential of PAHs is a major focus of biomedical research. researchgate.net
Contextualization of 2-Methylfluoranthene (B47734) within Fluoranthene (B47539) Isomers
Fluoranthene is a nonalternant PAH, meaning it has an uneven distribution of electron density across its structure. cdc.gov It is a common environmental pollutant found in crude oil, cigarette smoke, and airborne particulates. nih.gov While fluoranthene itself is not considered a potent carcinogen, some of its methylated derivatives exhibit significant biological activity. nih.gov
There are five possible isomers of methylfluoranthene, each with a methyl group at a different position on the fluoranthene backbone. Among these, this compound and 3-methylfluoranthene (B47718) have been identified as active tumor initiators. nih.gov Notably, this compound has also been found to be a complete carcinogen. nih.gov The position of the methyl group significantly influences the metabolic activation and, consequently, the mutagenic and carcinogenic properties of the molecule. nih.govoup.com Research has shown that the metabolic pathways can differ between isomers, leading to the formation of different mutagenic metabolites. nih.govoup.com For instance, the mutagenic metabolite of this compound has been identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene. nih.govoup.com
Historical Overview of Research on Methylated PAHs
The study of methylated PAHs has a long history, dating back to the early 20th century with the discovery of the carcinogenic properties of coal tar. oup.com Pioneering work in the 1930s by researchers like Kennaway and Hieger established that PAHs were the carcinogenic components of pitch. oup.com This led to further investigations into the structure-activity relationships of these compounds.
A significant milestone in the research of methylated PAHs was the publication in 1938 by Bachmann, Kennaway, and Kennaway, which demonstrated that methylated PAHs could be potent carcinogens. Their work highlighted that the addition of methyl groups to a PAH structure could dramatically increase its carcinogenicity. This discovery spurred further research into the synthesis and biological testing of a wide range of methylated PAHs.
A major conceptual leap in understanding the carcinogenicity of PAHs, including their methylated derivatives, came with the "bay region hypothesis" proposed by Jerina and Daly in 1977. oup.com This theory predicted that the formation of diol epoxides in the "bay region" of a PAH molecule was a critical step in their metabolic activation to ultimate carcinogens. oup.com This hypothesis has been extensively validated and has been instrumental in explaining the high carcinogenicity of many methylated PAHs, where the methyl group can influence the formation and reactivity of these bay region diol epoxides. oup.com
More recent research has continued to build on this foundation, utilizing advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to detect and quantify trace levels of methylated PAHs in environmental and biological samples. Furthermore, molecular biology techniques have allowed for detailed studies of the DNA adducts formed by these compounds and their effects on gene expression and cellular signaling pathways.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylfluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRCMNWZFPMXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074823 | |
| Record name | Fluoranthene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33543-31-6, 30997-39-8 | |
| Record name | 2-Methylfluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoranthene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylfluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRQ8EG0B0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Distribution and Occurrence of 2 Methylfluoranthene
Major Emission Sources and Formation Pathways
The main pathways for the formation and release of 2-methylfluoranthene (B47734) into the environment involve high-temperature processes that result in the incomplete combustion of organic matter. iarc.fr
Incomplete combustion is a major source of a wide array of PAHs, including this compound. iarc.fr These processes occur in various natural and man-made settings.
The burning of biomass, such as in forest fires, the burning of agricultural waste, and the use of woodstoves for heating, releases this compound into the atmosphere. iarc.frairies.or.jp The composition and amount of PAHs produced can be influenced by the type of biomass and the temperature of combustion. airies.or.jp For instance, studies have detected this compound in emissions from residential heating, where a concentration of 0.4 ng/m³ was measured in PM10 samples in Grenoble, France, during the winter. airies.or.jp
The combustion of fossil fuels for energy generation and heating is a significant source of this compound. iarc.frconcawe.eu This includes the burning of coal, oil, and natural gas in power plants and residential furnaces. iarc.frairies.or.jp The incomplete combustion of these fuels leads to the formation of various PAHs that are then emitted into the atmosphere. iarc.fr
Several industrial processes are known to be major sources of PAHs, including this compound. iarc.fr These industries often involve the high-temperature treatment of raw materials. Key industrial sources include:
Coking Plants: The production of coke from coal is a significant source of PAH emissions. iarc.frairies.or.jp
Aluminum Production: Aluminum smelters release PAHs as a byproduct of the manufacturing process. iarc.frconcawe.eunih.gov
Steel Production: The iron and steel industry contributes to PAH emissions through processes like sintering and casting. airies.or.jpnih.gov
A study of atmospheric PAHs in the Arctic identified a local coal power plant and harbor activities as sources contributing to higher concentrations of this compound. copernicus.org
Exhaust from motor vehicles, particularly those with diesel engines, is a well-documented source of this compound. concawe.eutandfonline.com PAHs are formed during the combustion of fuel in internal combustion engines and are released in the exhaust gases. concawe.eu Research has shown that this compound is present in both gasoline and diesel exhaust. mdpi.comsigmaaldrich.com Tire wear has also been identified as a source of this compound, with leachates from used tires containing this compound. ifremer.frresearchgate.net
Table 1: Emission Factors of this compound from Vehicular Sources
| Vehicle/Fuel Type | Emission Factor (µg/km) |
| Gasoline Vehicle | Not specified |
| Diesel Vehicle (no after-treatment) | High |
| Biodiesel Vehicle | Lower than diesel |
Data derived from qualitative statements in referenced research. tandfonline.com
While direct emissions are the primary source, this compound can also be formed in the atmosphere through secondary reactions. airies.or.jp Parent PAHs can undergo chemical transformations in the atmosphere, reacting with oxidants like hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO3) to form derivatives. airies.or.jpecnu.edu.cn For example, gas-phase reactions of fluoranthene (B47539) with •OH radicals in the presence of NOx can lead to the formation of nitro-PAHs. airuse.eu Similar reactions could potentially contribute to the atmospheric presence of methylated PAHs like this compound. airies.or.jp
Incomplete Combustion Processes
Environmental Compartments
The distribution of this compound is not uniform, with its presence documented in the atmosphere, aquatic systems, and terrestrial environments. airies.or.jpiarc.fr
Atmospheric Presence (Gaseous and Particulate Phases)
In the atmosphere, this compound, like other PAHs, exists in both gaseous and particulate-bound phases. airies.or.jpscielo.org.mx The partitioning between these two phases is largely dependent on the compound's molecular weight and the ambient temperature. nih.goviarc.fr As a four-ring PAH, this compound can be found in both phases. airies.or.jp
Aquatic Systems (Water, Sediments)
This compound is frequently detected in aquatic environments, including both the water column and, more significantly, in sediments. clu-in.orgusgs.gov Its hydrophobic nature leads to its association with particulate matter in the water, which eventually settles, leading to accumulation in sediments. iarc.fr
A study of southern Lake Powell in Arizona and Utah found that concentrations of several PAHs, including this compound, were significantly higher in summer water samples compared to spring samples. usgs.gov In sediments, this compound has been identified in numerous studies. For example, analysis of sediment from Taklong Island in the Philippines after an oil spill revealed the presence of this compound. core.ac.uk Similarly, a study using passive polyethylene (B3416737) samplers in contaminated bed sediments also quantified this compound, highlighting its presence and potential for bioaccumulation. clu-in.org The analysis of sediment samples is a common method for monitoring PAH pollution in aquatic systems. gcms.cz
Table 1: Concentration of this compound in Various Environmental Samples
| Environmental Compartment | Location | Concentration | Reference |
|---|---|---|---|
| Atmospheric Particulate Matter (PM10) | Grenoble, France (Winter) | 0.4 ng/m³ | airies.or.jp |
| Aquatic Sediments | Hecate Strait, Canada (Core JP8) | 135-215 ng/g | researchgate.net |
| Aquatic Sediments | Hecate Strait, Canada (Core MS1) | 57-665 ng/g | researchgate.net |
| Aquatic Sediments | Southern Guimaras, Philippines (Post-oil spill) | Present (unquantified) | core.ac.uk |
Terrestrial Systems (Soil)
The presence of this compound extends to terrestrial ecosystems, with soil being a significant reservoir. scispec.co.th Deposition from the atmosphere is a primary pathway for the introduction of PAHs into soil. iarc.fr
A study comparing different extraction methods for soil contaminants identified this compound in historically contaminated soils. scispec.co.th The persistence of PAHs like this compound in soil is a concern, as they can be less accessible for biological degradation when bound to soil particles. iarc.fr The half-life of the parent compound, fluoranthene, in soil has been shown to vary significantly depending on the soil type and conditions, ranging from 26 to 440 days in one study. nih.gov
Temporal and Spatial Trends in Environmental Concentrations
The concentration of this compound in the environment is not static but varies over time and geographic location. researchgate.netcore.ac.uk
Regional and Global Distribution Patterns
This compound exhibits a widespread distribution, having been detected in diverse geographical regions from urban centers to remote arctic locations. airies.or.jpcopernicus.org This broad distribution is a testament to the long-range atmospheric transport of PAHs. copernicus.org
In a study of Brunei Bay, East Malaysia, the spatial distribution of PAHs in surface sediments showed higher concentrations in areas with dense populations and intensive human activities. researchgate.net This suggests that local anthropogenic sources significantly contribute to the concentration of these compounds. The study in the Arctic also highlighted the influence of both long-range transport from lower latitudes in winter and local emissions from sources like snowmobiles and ships in spring and summer on PAH concentrations. copernicus.org
Historical Trends in Sediment Cores
Sediment cores provide a valuable historical record of pollution, allowing scientists to track changes in contaminant concentrations over time. nih.govosti.gov Analysis of these cores has revealed trends in the deposition of this compound and other PAHs.
A study of sediment cores from Hecate Strait on the west coast of Canada identified this compound and linked its presence to historical trends in fossil fuel usage. researchgate.net Generally, PAH concentrations in sediment cores show an increase with industrialization and urbanization, followed by a decrease in more recent decades in some areas due to stricter emission controls. researchgate.net However, the vertical profiles of organic contaminants in sediment cores can sometimes be complex and not show a clear trend with depth, making it challenging to establish a direct relationship between sediment age and contaminant concentrations in all cases. csic.es Studies of sediment cores from lakes in New Jersey and New York have also shown general increases in PAH concentrations corresponding with urbanization and increased vehicular use. usgs.gov
Seasonal Variations
The environmental concentration of this compound, like other alkylated polycyclic aromatic hydrocarbons (a-PAHs), exhibits significant seasonal variations across different environmental compartments such as air, water, and sediment. These fluctuations are largely driven by changes in emission sources, meteorological conditions, and degradation processes throughout the year.
Generally, concentrations of PAHs and their derivatives are higher in winter and lower in summer. nih.govconcawe.eu This pattern is often attributed to increased fuel combustion for heating during colder months. concawe.eu For instance, in a study of soils in a karst mining area, the total concentration of PAHs followed a seasonal pattern of winter > spring > autumn > summer. frontiersin.orgfrontiersin.org Specifically for a-PAHs, which include this compound, concentrations in soil were found to be highest in spring, followed by winter, autumn, and summer. frontiersin.org
In the atmosphere, the gas/particle distribution of PAHs is influenced by temperature, with a higher proportion found in the particulate phase at lower temperatures, such as in spring compared to autumn. nih.gov Studies in the Arctic have noted that the lowest PAH concentrations are expected in summer due to enhanced photochemical degradation under constant daylight and reduced long-range atmospheric transport. copernicus.org Conversely, higher summer concentrations have been observed in some aquatic environments, influenced by increased ship emissions. copernicus.org
In aquatic systems, seasonal changes also dictate PAH distribution. Rainfall can wash PAHs from the atmosphere and terrestrial surfaces into water bodies, leading to higher concentrations during rainy seasons. mdpi.com A study on surface sediments in the central Arabian Gulf found that the mean concentration of PAHs was five times higher in winter than in summer. nih.gov This significant seasonal variability was mainly attributed to fluctuations in the concentrations of less alkylated PAHs. nih.gov Alkylated-PAHs were the dominant group, with winter concentrations being approximately six times higher than in the summer. nih.gov
The table below presents data on the seasonal concentrations of alkylated-PAHs (a-PAHs), which include this compound, in the soil of a karst mining area.
Seasonal Average Concentrations of Alkylated-PAHs in Karst Area Soil
| Season | Average a-PAH Concentration (ng/g) |
|---|---|
| Spring | 403.95 |
| Summer | 276.77 |
| Autumn | 321.85 |
| Winter | 384.92 |
Data sourced from a study on a karst mining area, representing the collective behavior of alkylated-PAHs. frontiersin.org
Source Apportionment Studies
Source apportionment studies utilize chemical analysis to identify and quantify the contributions of various sources to the pollution at a specific location. europa.eucsic.es For polycyclic aromatic compounds (PACs) like this compound, these studies are crucial for distinguishing between natural and anthropogenic inputs, as well as between different types of combustion processes.
This compound, as an alkylated PAH, serves as a valuable chemical marker in source apportionment. The relative abundance of alkylated PAHs compared to their parent compounds can help differentiate between petrogenic (petroleum-related) and pyrogenic (combustion-related) sources. bioone.orgnih.gov
Petrogenic Sources : Crude oil and its products are rich in alkylated PAHs. diva-portal.org Therefore, a high proportion of this compound relative to its parent PAH, fluoranthene, often points to contamination from petroleum sources. bioone.org
Pyrogenic Sources : High-temperature combustion processes, such as those involving fossil fuels (coal, diesel), biomass, and wood, are major sources of pyrogenic PAHs. airies.or.jpnih.gov These sources typically produce mixtures where the un-substituted parent PAHs are more dominant than their alkylated derivatives. bioone.orgnih.gov For example, urban air pollution often shows higher PAH concentrations in winter due to increased coal-fired residential heating. concawe.eu Vehicle emissions are another significant pyrogenic source of PAHs in urban areas. concawe.eu
In a study of a megacity in China, biomass burning was identified as a major contributor to the total PAH concentration during the heating period. ecnu.edu.cn Research in the Arctic has also linked specific PAH profiles to local activities, such as snowmobile driving and ship emissions. copernicus.org
Distinguishing this compound from its parent PAH (fluoranthene) and other isomers is critical for accurate source identification. This is often achieved using diagnostic ratios of specific PAH concentrations. ajol.infoscielo.br
The ratio of alkylated PAHs to their parent compounds is a key indicator. A ratio of methylfluoranthenes to fluoranthene greater than 1 typically suggests a petrogenic source, while a ratio less than 1 indicates a pyrogenic origin. bioone.org This is because alkylated PAHs are more abundant in petroleum but less so in combustion products. bioone.org
Furthermore, the relative distribution among different methyl-substituted isomers can provide more detailed source fingerprints. For instance, the combustion of different fuel types (e.g., wood, coal, diesel) produces characteristic patterns of PAH isomers. airies.or.jp Chromatographic techniques are essential for separating the various isomers, such as 1-, 2-, 3-, 7-, and 8-methylfluoranthene, though complete resolution can be challenging. researchgate.netcopernicus.org
The table below lists common diagnostic ratios used in source apportionment studies to differentiate between petrogenic and pyrogenic sources of PAHs.
Common Diagnostic Ratios for PAH Source Apportionment
| Ratio | Petrogenic Source Indication | Pyrogenic Source Indication |
|---|---|---|
| Fluoranthene / (Fluoranthene + Pyrene) | < 0.4 | > 0.4 |
| Anthracene / (Anthracene + Phenanthrene) | < 0.1 | > 0.1 |
| Methylphenanthrenes / Phenanthrene | > 1 | < 1 |
| Methylfluoranthenes / Fluoranthene | > 1 | < 1 |
| Low Molecular Weight / High Molecular Weight PAHs | > 1 | < 1 |
Table compiled from multiple sources. bioone.orgajol.infoscielo.br
Environmental Fate and Transport of 2 Methylfluoranthene
Atmospheric Transport and Deposition
Like other higher molecular weight PAHs, 2-methylfluoranthene (B47734) is typically bound to airborne particulates. pjoes.com This association with particulate matter allows it to undergo long-range atmospheric transport, a process that can carry it far from its original source. pjoes.com Evidence of this includes the detection of PAHs in remote regions such as the Arctic, where their presence is attributed to transport from lower latitudes. epa.gov
The transport mechanism is influenced by seasonal atmospheric patterns. For instance, in winter, strong airflows can carry pollutants from industrial and urban areas northward. epa.gov Deposition from the atmosphere occurs through both wet (precipitation) and dry deposition, leading to the contamination of soil, water, and sediments. pjoes.com Studies have measured this compound concentrations in atmospheric samples, confirming its presence in particulate matter and its role in air pollution events. oup.commcgill.ca
Sorption and Bioavailability in Environmental Matrices
Once deposited into terrestrial or aquatic environments, the fate of this compound is heavily influenced by sorption, the process of adhering to solid particles like soil and sediment. Due to its hydrophobic nature, this compound has a strong affinity for the organic matter within these matrices.
This strong binding, or sorption, significantly reduces the amount of the compound dissolved in the water phase. nih.gov The bioavailability of a contaminant—its availability for uptake by living organisms—is largely dependent on its concentration in the surrounding water. nih.govmdpi.com Consequently, high sorption to soil or sediment particles leads to lower bioavailability, potentially limiting its uptake by microorganisms and benthic organisms. nih.govnih.gov
The process is reversible, and desorption can release the compound back into the water, but this is often a slow and limiting step for both biodegradation and uptake by organisms. nih.gov The addition of materials like biochar to soil has been shown to increase the sorption of PAHs, further reducing their bioavailability and potential toxicity. nih.gov
| Environmental Factor | Effect on this compound | Impact on Bioavailability |
|---|---|---|
| High Soil/Sediment Organic Matter | Increases Sorption | Decreases |
| Low Water Solubility (Hydrophobicity) | Increases Sorption | Decreases |
| Slow Desorption Rate | Keeps Compound Bound | Decreases |
Degradation Pathways
This compound can be broken down in the environment through both non-biological and biological processes.
In the atmosphere, PAHs can be chemically altered by photochemical reactions. pjoes.com For particle-bound compounds like this compound, these reactions are generally slower than for their gas-phase counterparts. pjoes.com The primary drivers of this transformation are reactions with highly reactive chemical species, such as hydroxyl (OH) radicals and ozone (O3), which are generated in the atmosphere by the action of sunlight. pjoes.com These oxidative reactions can lead to the formation of various degradation products, altering the chemical nature of the parent compound. pjoes.com
Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of PAHs in the environment. pjoes.comoup.com This process, known as biodegradation, can ultimately convert complex organic molecules into simpler compounds like carbon dioxide and water. oup.comosti.gov
Under aerobic conditions (in the presence of oxygen), bacteria have evolved specific enzymatic pathways to degrade aromatic compounds. oup.com The degradation of PAHs like this compound is typically initiated by dioxygenase enzymes. asm.org These enzymes incorporate both atoms of a molecular oxygen molecule into the aromatic ring, creating an unstable intermediate known as a cis-dihydrodiol. pjoes.comasm.org
This initial step is critical as it breaks the stability of the aromatic system. oup.com The cis-dihydrodiol is then acted upon by a dehydrogenase enzyme to form a dihydroxy-substituted aromatic compound (a catechol-like intermediate). pjoes.com This intermediate subsequently undergoes ring cleavage by another dioxygenase, opening the aromatic ring and leading to the formation of metabolites that can be funneled into the central metabolic pathways of the cell, such as the Krebs cycle. pjoes.comoup.com Bacteria from the genus Mycobacterium, in particular, have been extensively studied for their ability to degrade high molecular weight PAHs, including the parent compound fluoranthene (B47539). oup.comosti.govasm.org
The microbial metabolism of this compound results in the formation of various intermediate compounds. Research involving incubation with liver homogenates, which contain enzymes similar to those in microorganisms, has been used to identify potential metabolites. In a key study, the primary mutagenic metabolite of this compound was identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene . This finding is consistent with the aerobic degradation pathway, where dihydrodiols are the initial products of dioxygenase attack.
Further metabolism of the parent compound fluoranthene by Mycobacterium species has been shown to produce a range of other products, illustrating the complexity of the degradation pathway. osti.gov
| Parent Compound | Identified Degradation Product / Metabolite | Study Context |
|---|---|---|
| This compound | 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene | Metabolism by rat liver homogenate |
| Fluoranthene (Parent Compound) | 9-fluorenone-1-carboxylic acid | Degradation by Mycobacterium sp. osti.gov |
| Fluoranthene (Parent Compound) | 9-hydroxyfluorene | Degradation by Mycobacterium sp. osti.gov |
| Fluoranthene (Parent Compound) | Phthalic acid | Degradation by Mycobacterium sp. osti.gov |
Chemical Degradation Processes
The environmental persistence of this compound is significantly influenced by various chemical degradation processes. These reactions transform the parent compound into other forms, affecting its fate and transport in different environmental compartments. The primary chemical degradation pathways for this compound include photodegradation, reactions with atmospheric oxidants, and biodegradation.
Photodegradation
Photodegradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For polycyclic aromatic hydrocarbons (PAHs) like this compound, photodegradation can be a significant removal mechanism, especially in the atmosphere and surface waters. The presence of certain substances can accelerate this process. For instance, the photodegradation rate of the parent compound, fluoranthene, is enhanced in the presence of algae. nih.gov Studies have shown that the presence of algae at a concentration of 1-10 mg/l chlorophyll (B73375) can increase the photodegradation rate by a factor of 6.6 to 11. nih.gov While direct data on this compound is limited, the behavior of fluoranthene suggests that methyl-substituted derivatives would also be susceptible to photodegradation. In polar regions with extended periods of sunlight, such as the Arctic during the midnight sun, enhanced photochemical degradation of PAHs is expected. copernicus.orgcopernicus.org However, other local factors like emissions from shipping can sometimes lead to higher summer concentrations despite the increased potential for photodegradation. copernicus.orgcopernicus.org
Reaction with Atmospheric Oxidants
In the atmosphere, this compound can be degraded through reactions with various oxidizing species, most notably hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•).
Hydroxyl Radicals (•OH): Often referred to as the "detergent" of the troposphere, hydroxyl radicals are highly reactive and play a crucial role in the breakdown of many atmospheric pollutants. upenn.eduwikipedia.org They initiate the degradation of volatile organic compounds, including PAHs, by abstracting a hydrogen atom or adding to the aromatic rings. wikipedia.orgnih.gov The reaction of this compound with hydroxyl radicals is a significant degradation pathway in the gas phase. copernicus.org
Ozone (O₃): Ozonolysis is another important atmospheric degradation process for PAHs. msu.eduregulations.gov Ozone can react with the double bonds within the aromatic structure of this compound, leading to the formation of oxygenated derivatives. diva-portal.orgcore.ac.uk Evidence of ozonation products of PAHs has been observed in the polar atmosphere, particularly during the polar night when photodegradation is absent. unit.no
Nitrate Radicals (NO₃•): During the nighttime, in the absence of sunlight, nitrate radicals can become a significant oxidant for certain organic compounds. While specific data for this compound is not readily available, the reaction with nitrate radicals is a known degradation pathway for other PAHs.
The following table summarizes the gaseous degradation rate of this compound due to reaction with hydroxyl radicals.
| Compound | Abbreviation | No. of Aromatic Rings | Molecular Weight ( g/mol ) | Gaseous Degradation Rate (h⁻¹) |
| This compound | 2-MeFluo | 4 | 216 | 20.646 |
| Data sourced from a study on gaseous degradation rates. copernicus.org |
Biodegradation
Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi. It is a key process in the removal of PAHs from soil and aquatic environments. nih.gov The rate of biodegradation depends on the number of aromatic rings, with 3-ring PAHs generally degrading over weeks to months, while those with four or more rings, like this compound, are more resistant. nih.gov
Microorganisms can metabolize PAHs through various enzymatic pathways, often initiated by dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to the formation of dihydrodiols, phenols, and quinones. nih.gov These initial products can be further metabolized and eventually mineralized to carbon dioxide and water. oup.com Some bacterial strains, such as Mycobacterium sp., have been shown to effectively degrade fluoranthene and its derivatives. oup.comasm.org The presence of alternative carbon sources can enhance the mineralization of these compounds. oup.com
However, the structure of the PAH, including the presence and position of alkyl groups, can influence its susceptibility to microbial attack. In some instances, biodegradation can lead to a relative reduction of certain isomers. For example, in weathered oil samples, this compound was observed to be more reduced than methylpyrenes, suggesting it was more susceptible to dissolution and/or biodegradation in that specific environment. bonnagreement.org The bioavailability of PAHs also plays a critical role; compounds with lower water solubility and those bound to particulates tend to be less accessible to microorganisms, increasing their environmental persistence. iarc.fr
Metabolism and Bioactivation in Biological Systems
Mammalian Metabolism Pathways
Mammalian metabolism of 2-Methylfluoranthene (B47734) generally follows the established pathways for PAHs, initiated by oxidative enzymes and followed by conjugation reactions.
Phase I metabolism is characterized by the introduction or unmasking of polar functional groups, typically through oxidation, reduction, or hydrolysis. For this compound, this phase is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes wikipedia.orguv.es. CYP enzymes, particularly those in the CYP1 family, are known to catalyze the initial oxidation of PAHs.
Phase I Biotransformation (Oxidation via Cytochrome P450 Enzymes)
Dihydrodiol Formation via Epoxide HydrolaseFollowing the formation of epoxide intermediates by CYP enzymes, these reactive species are often acted upon by epoxide hydrolase (EH). EH catalyzes the hydrolysis of epoxides, converting them into trans-dihydrodiols. This step is critical because dihydrodiols can be further oxidized by CYP enzymes to form highly reactive dihydrodiol epoxides, which are considered ultimate carcinogenic metabolites for many PAHsasm.orgacs.org. For this compound, studies have identified specific dihydrodiol metabolites, such as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene, which are implicated in its mutagenic activityoup.comnih.govoup.comosti.govoup.com.
Phase II metabolism involves the conjugation of Phase I metabolites (or the parent compound if it possesses suitable functional groups) with endogenous molecules. These conjugation reactions, such as glucuronidation, sulfation, or glutathione (B108866) conjugation, typically increase the water solubility of the metabolites, facilitating their excretion from the body abdn.ac.ukdrughunter.com. While specific Phase II conjugation pathways for this compound metabolites are not extensively detailed in the provided literature, it is understood that such processes would follow the general metabolic scheme for PAHs, aiming to render them less reactive and more excretable. Phenolic metabolites, for instance, are commonly conjugated with glucuronic acid or sulfate (B86663) asm.org.
Identification of Metabolites
Research has focused on identifying the metabolites of this compound to understand its bioactivation pathways and associated toxicological effects.
Studies employing in vitro systems, such as incubation with rat liver homogenates followed by mutagenicity assays in Salmonella typhimurium TA100, have identified key mutagenic metabolites of this compound oup.comnih.govoup.comosti.govoup.com. A significant finding is the identification of 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene as a mutagenic metabolite of this compound oup.comnih.govoup.comosti.govoup.com. This dihydrodiol metabolite is formed through the sequential action of CYP enzymes and epoxide hydrolase. The formation of such dihydrodiols, which can be further converted to highly reactive dihydrodiol epoxides, is a well-established mechanism for PAH-induced genotoxicity and carcinogenicity asm.orgairies.or.jp.
Table 1: Identified Mutagenic Metabolites of this compound
| Metabolite Name | Phase of Metabolism | Key Enzymes Involved (Likely) | Mutagenicity | Reference(s) |
| 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene | Phase I | CYP enzymes, Epoxide Hydrolase | Yes | oup.comnih.govoup.comosti.govoup.com |
| 2,3-dihydro-2,3-dihydroxyfluoranthene (of Fluoranthene) | Phase I | CYP enzymes, Epoxide Hydrolase | Yes | oup.comnih.govoup.comosti.govoup.com |
Table 2: General Metabolic Pathways for this compound
| Metabolic Phase | Reaction Type | Key Enzymes Involved | Outcome/Purpose |
| Phase I | Oxidation (Epoxidation, Hydroxylation) | Cytochrome P450 (CYP) enzymes | Introduction of polar groups, Bioactivation |
| Phase I | Hydrolysis of Epoxides | Epoxide Hydrolase (EH) | Formation of Dihydrodiols |
| Phase II | Conjugation (e.g., Glucuronidation, Sulfation) | UGTs, SULTs, GSTs | Increased water solubility, Excretion |
Compound List
Comparison with Metabolites of Other Fluoranthene (B47539) Isomers
Fluoranthene (FA) itself, along with its methylated derivatives like this compound (2-MeFA) and 3-methylfluoranthene (B47718) (3-MeFA), have been investigated for their tumorigenic activities in animal models. Studies indicate that while fluoranthene is inactive as a tumor initiator on mouse skin, it can induce lung and liver tumors in newborn mice nih.gov. Among the methylfluoranthene isomers, 2-MeFA and 3-MeFA have shown activity as tumor initiators on mouse skin. A comparative bioassay revealed that at a dose of 17.3 µmol, both FA and 2-MeFA induced a high incidence of lung tumors (65-96%) in mice, with 2-MeFA showing a higher tumor multiplicity in the lung compared to FA. 3-MeFA did not induce a statistically significant incidence of lung tumors. All three compounds induced a significant incidence of liver tumors in male mice, with the relative tumorigenic potency observed as FA ≥ 2-MeFA >> 3-MeFA nih.gov. These findings highlight that structural modifications, such as methylation, can alter the metabolic activation pathways and, consequently, the tumorigenic potential of fluoranthene isomers.
Microbial Metabolism Pathways
Microorganisms play a significant role in the biodegradation of PAHs, including fluoranthene and its derivatives. Studies have identified bacterial strains capable of degrading fluoranthene, such as Mycobacterium sp. strain PYR-1 asm.orgasm.org. These microorganisms can metabolize fluoranthene through various pathways, often involving ring hydroxylation and subsequent ring cleavage, leading to the formation of intermediate metabolites like carboxylic acids asm.orgasm.org. While specific microbial degradation pathways for this compound are less detailed in the provided literature, the general capacity of microorganisms to metabolize PAHs suggests that similar enzymatic processes could be involved in the transformation of 2-MeFA. Research on fluoranthene degradation by Mycobacterium sp. has identified pathways leading to the formation of carboxylic acid metabolites, such as 9-fluorenone-1-carboxylate asm.org. The presence of plants can also influence microbial degradation of PAHs like fluoranthene, promoting microbial growth and increasing the abundance of certain genes involved in PAH degradation nih.gov.
Nitro-PAH Metabolism to Amino-Derivatives
While the provided literature does not specifically detail the microbial metabolism of nitro-2-methylfluoranthene to amino-derivatives, the general pathway for nitro-PAHs (NPAHs) is described. In microorganisms, NPAHs are metabolized to nitroso-, hydroxyamino-, and finally, amino-derivatives of PAHs. Hydroxyamino PAHs are known to cause DNA adduct formation, representing an indirect-acting mutagenic pathway for NPAHs airies.or.jp. Studies on nitrofluoranthenes (NFs), such as 3-nitrofluoranthene (B1196665) (3-NF) and 3,9-dinitrofluoranthene (B1199685) (3,9-DNF), have shown that they can be metabolized anaerobically to their amino derivatives by microsomal reductases in rat lung nih.gov. This process is often mediated by cytochrome P450 isozymes and reductases nih.gov. The formation of amino derivatives from nitro-PAHs is a critical step in their bioactivation.
Mechanisms of Metabolic Activation Leading to Reactive Intermediates
The carcinogenic potential of PAHs, including this compound, is largely attributed to their metabolic activation into reactive intermediates that can interact with cellular macromolecules, particularly DNA. This process typically involves Phase I metabolic enzymes, such as cytochrome P450 (CYP) enzymes, and potentially Phase II enzymes iarc.fropenaccessjournals.com. These enzymes catalyze reactions that introduce functional groups or form reactive species.
Formation of DNA-Reactive Metabolites (e.g., Diol Epoxides, Radical Cations)
A primary mechanism for PAH bioactivation involves the formation of diol epoxides and radical cations iarc.frnih.gov. Cytochrome P450 enzymes can oxidize PAHs to epoxides and phenols. Subsequent action by epoxide hydrolase can lead to the formation of diol epoxides, which are highly reactive electrophiles capable of forming covalent bonds with DNA iarc.frnih.gov. Alternatively, one-electron oxidation by CYP enzymes or peroxidases can generate radical cations, another class of reactive metabolites implicated in PAH carcinogenesis iarc.fr. The ionization potential of the PAH and the localization of charge within the radical cation are important factors in this mechanism iarc.fr. While specific diol epoxides or radical cations for this compound are not extensively detailed in the provided snippets, these general pathways are considered fundamental for PAH bioactivation. For instance, fluoranthene itself can be metabolized to diols and epoxides asm.orgnih.gov.
DNA Adduct Formation
The reactive metabolites, such as diol epoxides and radical cations, are capable of forming covalent adducts with DNA bases iarc.frnih.govnih.gov. These PAH-DNA adducts can lead to mutations if not repaired, potentially initiating the process of carcinogenesis iarc.frnih.govnih.gov. The formation of these adducts is a critical step in the genotoxicity of PAHs. For example, the anti-benzo[a]pyrene-7,8-diol-9,10-oxide–deoxyguanosine adduct has been measured in exposed populations and is known to induce mutations in critical genes nih.gov. Studies on other PAHs and their derivatives have shown that specific isomers and metabolic products can exhibit varying abilities to form DNA adducts iarc.froup.com. For instance, research has indicated that 7H-benzo[c]fluorene is a potent lung DNA adductor, forming more adducts than other benzofluorene isomers oup.com. While direct quantitative data on this compound DNA adducts is not explicitly provided, the general understanding of PAH metabolism points to the formation of such adducts as a key mechanism of its biological activity.
Biological Activity in Model Systems
Genotoxicity and Mutagenicity Studies
Studies investigating the genotoxic effects of 2-methylfluoranthene (B47734) have primarily focused on its mutagenicity in bacterial assays and its capacity to induce DNA damage.
In vitro Mutagenicity Assays (e.g., Salmonella typhimurium TA100)
In vitro mutagenicity assays, notably using Salmonella typhimurium strains such as TA100, have been employed to assess the mutagenic potential of this compound and its metabolites. Research indicates that the metabolites of this compound, when incubated with liver homogenates from treated rats, can exhibit mutagenic activity oup.comresearchgate.netosti.govoup.comnih.gov. Specifically, the metabolite identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene was found to be mutagenic in Salmonella typhimurium TA100 oup.comresearchgate.netosti.govoup.comnih.gov. This suggests that metabolic activation is a key step in the genotoxic action of this compound, with specific dihydroxy metabolites acting as proximate mutagens oup.comosti.govoup.com. While some safety data sheets may indicate no classification as a germ cell mutagen under certain regulatory frameworks chemos.de, specific in vitro studies highlight the formation of mutagenic metabolites.
DNA Damage Assessment
Evidence suggests that this compound can cause DNA damage. It has been described as an environmental pollutant that induces oxidative DNA damage in humans impurity.comusbio.net. While studies have detected low levels of DNA adducts in mice following exposure to fluoranthene (B47539) oup.com, specific data detailing the extent or type of DNA adducts formed by this compound itself are less detailed in the provided search results.
Tumorigenic Activity in Experimental Animal Models
This compound has demonstrated significant tumorigenic activity in experimental animal models, particularly in newborn mice, and its potency has been compared to related polycyclic aromatic hydrocarbons.
Induction of Tumors in Newborn Mice (e.g., Lung and Liver Tumors)
Comparative Tumorigenic Potency with Related PAHs
Tumor Initiation on Mouse Skin
Research indicates that this compound possesses tumor-initiating activity on mouse skin. While fluoranthene itself is inactive as a tumor initiator on mouse skin, both this compound and 3-methylfluoranthene (B47718) have been identified as active tumor initiators nih.govoup.com. This distinguishes them from the parent compound, fluoranthene, which does not demonstrate this specific carcinogenic activity on mouse skin nih.govoup.comepa.gov.
Table 1: Tumorigenic Activity of Fluoranthene and Methylfluoranthenes in Newborn CD-1 Mice (at 17.3 µmol dose)
| Compound | Sex | Tumor Type | Incidence (%) | Multiplicity (Tumors/Mouse) | Notes |
| Fluoranthene (FA) | Male | Lung | 65-96 | 1.12-2.45 | Similar incidence to 2-MeFA, lower multiplicity. |
| Female | Lung | 65-96 | 1.12-2.45 | Similar incidence to 2-MeFA, lower multiplicity. | |
| Male | Liver | Significant | N/A | Potency relative to 2-MeFA: FA ≥ 2-MeFA >> 3-MeFA. | |
| Female | Liver | Not significant | N/A | ||
| This compound (2-MeFA) | Male | Lung | 65-96 | 3.04-3.94 | Similar incidence to FA, higher multiplicity. |
| Female | Lung | 65-96 | 3.04-3.94 | Similar incidence to FA, higher multiplicity. | |
| Male | Liver | Significant | N/A | Potency relative to FA: FA ≥ 2-MeFA >> 3-MeFA. | |
| Female | Liver | Significant | N/A | Only 2-MeFA was tumorigenic in female liver at this dose. | |
| 3-Methylfluoranthene (3-MeFA) | Male | Lung | Not significant | N/A | Did not induce statistically significant incidence. |
| Female | Lung | Not significant | N/A | Did not induce statistically significant incidence. | |
| Male | Liver | Significant | N/A | Potency relative to FA/2-MeFA: FA ≥ 2-MeFA >> 3-MeFA. | |
| Female | Liver | Not significant | N/A |
Note: N/A indicates that specific multiplicity data for liver tumors were not detailed in the primary source for this comparison.
Compound Name Table:
| Chemical Name |
| This compound |
| Fluoranthene (FA) |
| 3-Methylfluoranthene (3-MeFA) |
| Benzo[a]pyrene (B130552) (B[a]P) |
| Cyclopenta[c,d]pyrene |
| Benzo[b]fluoranthene (BbF) |
| Benzo[j]fluoranthene |
| Benzo[k]fluoranthene |
| Indeno[1,2,3-c,d]pyrene |
| Naphtho[1,2-b]fluoranthene (NbF) |
| Naphtho[2,1-a]fluoranthene (NaF) |
| 7H-Benzo[c]fluorene (B[c]F) |
| 3,9-dinitrofluoranthene (B1199685) |
| 2-nitrofluoranthene |
| 3-nitrofluoranthene (B1196665) |
| 8-nitrofluoranthene |
| 4-fluorobenzo[b]fluoranthene |
| 5-fluorobenzo[b]fluoranthene |
| 6-fluorobenzo[b]fluoranthene |
| 7-fluorobenzo[b]fluoranthene |
| 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene |
| 3-hydroxymethylfluoranthene |
| 2-hydroxymethylfluoranthene |
Aryl Hydrocarbon Receptor (AhR) Mediated Activity
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental chemicals, including Polycyclic Aromatic Hydrocarbons (PAHs) mdpi.compsu.edumedicinacomplementar.com.brgenecards.orgnih.gov. As a PAH, this compound is understood to interact with this receptor, initiating a cascade of molecular events related to xenobiotic metabolism and gene regulation mdpi.compsu.edumedicinacomplementar.com.brgenecards.orgnih.gov.
Inducement of Enzyme Systems (e.g., Cytochrome P450)
Activation of the AhR by ligands, such as PAHs, is a well-established mechanism for inducing the expression of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) family mdpi.compsu.edumedicinacomplementar.com.brgenecards.orgnih.govfrontiersin.orgnih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net. Specifically, CYP1A1, CYP1A2, and CYP1B1 are recognized as canonical target genes of AhR activation mdpi.compsu.edugenecards.orgbiorxiv.orgresearchgate.net. These enzymes are critical for the biotransformation of xenobiotics, including PAHs, into various metabolites. This metabolic process can lead to detoxification and elimination, but in some instances, it can also generate more reactive or toxic intermediates medicinacomplementar.com.brnih.govnih.govresearchgate.netnih.gov. While specific quantitative data detailing the degree of CYP enzyme induction by this compound itself is not extensively documented in the provided literature, its classification as a PAH strongly suggests its capacity to engage with the AhR and trigger this enzymatic response mdpi.compsu.edumedicinacomplementar.com.brgenecards.orgnih.gov.
Transcriptional Regulation of Responsive Genes
The primary mechanism by which AhR exerts its effects involves transcriptional regulation. Upon binding to a ligand, the AhR translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Nuclear Translocator (ARNT) mdpi.comgenecards.orgbiorxiv.orgresearchgate.netuniprot.orgmdpi.comnih.gov. This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Aryl Hydrocarbon Response Elements (AHREs) in the promoter regions of target genes mdpi.combiorxiv.orgresearchgate.netuniprot.orgmdpi.comnih.govbiorxiv.org. Recent research also indicates that AhR can bind to non-consensus XREs (NC-XREs), expanding the range of genes it can regulate biorxiv.org. This binding event initiates or modulates the transcription of genes involved in xenobiotic metabolism, such as the aforementioned CYP enzymes mdpi.compsu.edugenecards.orgfrontiersin.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov. Furthermore, the AhR pathway can influence other genes, including those involved in cellular processes, immune responses, and feedback mechanisms like the Aryl Hydrocarbon Receptor Repressor (AhRR) mdpi.combiorxiv.orgmdpi.comnih.gov. The transcriptional control mediated by AhR is therefore a central pathway through which environmental compounds like this compound can influence cellular function and organismal responses mdpi.combiorxiv.orgresearchgate.netnih.govbiorxiv.org.
Ecotoxicological Implications (Excluding human health assessments)
The presence of PAHs in the environment raises concerns due to their potential toxicity to various organisms, particularly within aquatic ecosystems.
Analytical Methodologies for 2 Methylfluoranthene Quantification and Characterization
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are critical first steps for the analysis of 2-Methylfluoranthene (B47734), aiming to isolate it from complex sample matrices and remove interfering compounds. Common techniques employed include solvent extraction methods and solid-phase extraction (SPE) for cleanup.
Soxhlet Extraction: A widely used method for extracting organic compounds from solid samples, Soxhlet extraction has been applied to PAH analysis. For instance, a standard procedure involves extracting sample aliquots in a Soxhlet extractor for 48 hours with a cycle time of approximately 20 minutes nist.gov. Other studies have utilized benzene/methanol mixtures or methylene (B1212753) chloride for extraction nist.gov.
Solid-Phase Extraction (SPE): SPE is frequently employed as a cleanup step to remove matrix interferences from crude extracts prior to chromatographic analysis. This technique allows for the selective retention of PAHs on a sorbent material, followed by elution with a suitable solvent nist.gov.
Solvent Distribution and Column Chromatography: Preparative steps can also involve solvent distribution between immiscible solvent pairs, followed by chromatographic fractionation, such as on alumina, to concentrate the target analytes like fluoranthenes oup.com.
While specific recovery rates for this compound are dependent on the matrix and exact protocol, these methods are designed to maximize analyte recovery while minimizing co-extracted contaminants.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from other compounds present in the prepared sample extract, enabling individual detection and quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly utilized, often coupled with advanced detection systems.
Gas Chromatography (GC)
Gas Chromatography is a cornerstone technique for PAH analysis due to its high separation efficiency and compatibility with various detectors.
Columns and Stationary Phases: Various capillary columns are employed for GC analysis of this compound. These include fused silica (B1680970) columns, such as those coated with SE-52 nist.gov, Agilent HP-5MS (30 m x 0.250 mm i.d., 0.25 mm film thickness) ecnu.edu.cn, Rxi-35Sil MS columns for resolving isomers gcms.cz, and Select PAH columns (30m x 0.25 mm, df = 0.15 µm) diva-portal.org. The choice of stationary phase is critical for achieving optimal separation of this compound from structurally similar compounds.
Detectors: GC is typically coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) nist.govdefra.gov.uk. GC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity, particularly for complex matrices ecnu.edu.cngcms.cz. Electron Ionization (EI) is a common ionization method used in GC-MS analyses gcms.czdiva-portal.org. Detection can be performed in Selected Ion Monitoring (SIM) mode for targeted quantification diva-portal.org.
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative or complementary approach to GC, particularly for compounds that may be less volatile or thermally labile, although PAHs are generally well-suited for GC.
Columns and Stationary Phases: HPLC analyses for PAHs often utilize reversed-phase columns, such as Reprosil 100 C8 (5 µm, 250 x 3 mm) lgcstandards.com, or specialized small particle-size PAH LC columns sciex.com. Normal-phase HPLC with donor-acceptor complex chromatography has also been developed for separating aromatic hydrocarbon fractions merieuxnutrisciences.com.
Detectors: HPLC systems are commonly equipped with Diode Array Detectors (DAD) lgcstandards.com, selective fluorescence detectors nist.gov, or coupled with Mass Spectrometry (LC-MS/MS) sciex.com. HPLC coupled with GC (HPLC-GC-FID) has also been employed for sequential analysis merieuxnutrisciences.com.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC provides a significant increase in peak capacity, enabling the separation of highly complex mixtures and resolving co-eluting compounds that might be challenging for one-dimensional GC.
Instrumentation: GCxGC systems for PAH analysis are frequently coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) for detailed characterization and identification merieuxnutrisciences.com. GCxGC-FID is also utilized for separation and quantification merieuxnutrisciences.com. The increased separation power of GCxGC is particularly beneficial for complex samples where this compound may be present alongside numerous isomers and other PAHs.
Spectroscopic Identification and Quantification
Spectroscopic techniques, most notably Mass Spectrometry (MS), are crucial for unequivocally identifying this compound and quantifying its presence, often in conjunction with chromatographic separation.
Mass Spectrometry (MS)
Mass Spectrometry provides detailed structural information and high sensitivity, making it an indispensable tool for PAH analysis.
Identification and Fragmentation: MS allows for the identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation patterns. Characteristic ions observed in the mass spectrum include m/z 216 (top peak), m/z 215, and m/z 108 nih.gov. Electron Ionization (EI) at 70 eV is a standard method for generating these characteristic fragments ecnu.edu.cn. The NIST Mass Spectrometry Data Center identifies a spectrum for this compound with NIST Number 214119 nih.gov.
Quantification: For quantitative analysis, MS is often operated in Selected Ion Monitoring (SIM) mode, targeting specific ions characteristic of this compound ecnu.edu.cndiva-portal.org. GC-MS/MS, utilizing Multiple Reaction Monitoring (MRM), offers even greater selectivity and lower detection limits, which are typically well below 1 µg/kg for PAHs in general gcms.cz. While specific detection limits for this compound are matrix-dependent, these advanced MS techniques are vital for achieving the sensitivity required for environmental monitoring.
The precise quantification and characterization of this compound are crucial for its accurate identification and monitoring in various environmental matrices. Spectroscopic techniques, coupled with robust method validation and quality control procedures, form the backbone of these analytical efforts.
6.3. Spectroscopic Techniques
Spectroscopic methods leverage the interaction of electromagnetic radiation with this compound to elucidate its structure and determine its concentration.
6.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms within the molecule. ¹H NMR spectra reveal the different types of protons and their neighboring environments, while ¹³C NMR spectra identify the distinct carbon atoms. For this compound, ¹H NMR typically shows signals corresponding to the methyl group protons and the aromatic protons, with specific chemical shifts and multiplicities providing structural insights. ¹³C NMR further aids in confirming the carbon skeleton. For instance, a study reported ¹H NMR data for 2-methylphenanthrene (B47528) (structurally related) with signals for the methyl group at δ = 2.55 ppm. While specific, comprehensive ¹H and ¹³C NMR data for this compound itself are not detailed in the provided snippets, the general principles apply to its characterization. NMR is invaluable for confirming the identity and purity of synthesized or isolated this compound.
6.3.3. UV/Visible Spectroscopy
UV/Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is widely used for the quantitative analysis of compounds containing chromophores, such as the aromatic rings present in this compound. The absorption spectrum of a compound is unique and depends on its electronic structure. This compound, like other polycyclic aromatic hydrocarbons (PAHs), exhibits characteristic absorption bands in the UV region due to π→π* electronic transitions within its conjugated aromatic system. UV/Vis spectroscopy can be employed for the quantification of this compound, often by measuring the absorbance at its maximum absorption wavelength (λmax) and relating it to concentration via the Beer-Lambert law (A = εbc). Research has shown that UV/Vis spectra, along with fluorescence and mass spectrometry, are used for the characterization of methylfluoranthenes.
6.3.4. Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that detects the emission of light by a molecule after it has absorbed light at a specific excitation wavelength. Many PAHs, including this compound, are fluorescent. Fluorescence spectroscopy can be used for both qualitative identification and quantitative analysis. The excitation and emission spectra of this compound provide a characteristic fingerprint for its detection. This technique is particularly useful for trace analysis in environmental samples due to its high sensitivity, often reaching sub-nanogram levels. Studies have reported that fluorescence properties are used for the characterization of methylfluoranthenes. Furthermore, fluorescence detection is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to achieve selective and sensitive quantification of PAHs in complex matrices. For instance, a study on PAH analysis in water utilized a fluorescence detector coupled with UHPLC, noting its sensitivity and good detection limits compared to GC/MS.
6.4. Method Validation and Quality Control in Environmental Monitoring
Ensuring the accuracy, reliability, and reproducibility of analytical methods is paramount, especially in environmental monitoring where low concentrations and complex matrices are common.
6.4.1. Use of Reference Standards
The use of certified reference materials (CRMs) or standard reference materials (SRMs) is fundamental for method validation and quality control in the analysis of compounds like this compound. These standards provide a known concentration and purity of the analyte, allowing for the calibration of analytical instruments, the assessment of method accuracy (e.g., through recovery studies), and the verification of detection and quantification limits. For PAHs, organizations like the National Institute of Standards and Technology (NIST) provide SRMs such as SRM 1941b and SRM 1944, which are used to validate methods for sediment and other environmental matrices. When authentic standards for specific alkylated PAHs like this compound are unavailable, response factors from parent PAHs or structurally similar compounds may be used for semiquantitative analysis, though this introduces a degree of uncertainty. Method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), accuracy (bias), and selectivity. For example, a study validating a UHPLC-Fluorescence method for PAHs reported that calibration data for 11 PAHs had coefficients of determination above 0.999, and bias was evaluated against a user-fixed maximum allowed deviation of 20%.Compound Name Table
| Compound Name | CAS Number |
|---|---|
| This compound | 33543-31-6 |
| 2-Methylphenanthrene | 2531-84-2 |
| Fluoranthene (B47539) | 206-44-0 |
| Pyrene | 129-00-0 |
| Benzo[a]pyrene (B130552) | 50-32-8 |
| Benzo[b]fluoranthene | 205-99-2 |
| Benzo[k]fluoranthene | 207-08-9 |
| Benzo[g,h,i]perylene | 191-24-2 |
| Chrysene | 218-01-9 |
| Dibenz[a,h]anthracene | 53-70-3 |
| Indeno[1,2,3-cd]pyrene | 193-39-5 |
| Naphthalene | 91-20-3 |
| Acenaphthylene | 208-96-8 |
| Acenaphthene | 83-32-9 |
| Phenanthrene | 85-01-8 |
| Anthracene | 120-12-7 |
| Benzo[a]anthracene | 56-55-3 |
| 1-Methylanthracene | 320-71-8 |
| 8-Methylfluoranthene | 33543-32-7 |
| 4-Methylpyrene | 2675-77-6 |
| 5-Methylchrysene | 3697-24-3 |
| 1-Methylbenz[a]anthracene | 201-33-2 |
| 1-Methylchrysene | 200-12-4 |
| 2-Methylbenzo[b]fluoranthene | 205-86-7 |
| 11-Methylbenzo[a]pyrene | 320-72-9 |
| 8-Methylbenzo[a]pyrene | 320-73-0 |
| Dibenz[a,c]anthracene | 194-98-9 |
| Benzo[c]phenanthrene | 195-19-7 |
| Benzo[c]fluorene | 205-12-9 |
| Benzo[b]fluorene | 243-17-4 |
| 2-Methylnaphthalene | 91-57-6 |
| 3-Methylfluoranthene (B47718) | 1706-01-0 |
| 7-Methylfluoranthene | 33543-33-8 |
| 10-Methylfluoranthene | 33543-34-9 |
| 8,9-Dimethylfluoranthene | N/A |
| Benzo[cd]pyrenone | 195-15-3 |
| 9,10-Anthraquinone | 84-65-1 |
| 9-Fluorenone | 486-25-9 |
| Benzo[a]fluorenone | 207-09-0 |
| Benzo[a]anthracene-7,12-dione | N/A |
| Naphthacene-5,12-dione | 243-57-2 |
| Benzanthrone | 82-05-3 |
| Toluene | 108-88-3 |
| Acetonitrile | 75-05-8 |
| Methylene chloride | 75-09-2 |
| Benzene | 71-43-2 |
| Cyclohexane | 110-82-7 |
| Methanol | 67-56-1 |
| Ethanol | 64-17-5 |
| Ethyl acetate | 141-78-6 |
| Acetone | 67-64-1 |
| Hexane | 110-54-3 |
| Tetramethylsilane (TMS) | 75-76-3 |
| Nitromethane | 75-51-4 |
| Dichloromethane | 75-09-2 |
| Acetic acid | 64-19-7 |
| o-phenanthroline | 66-71-7 |
| K2Cr2O7 | 7778-50-9 |
| Acetylsalicylic acid | 50-78-2 |
| Meloxicam | 71125-38-7 |
| Naproxen | 23981-57-5 |
| Retene | 430-27-3 |
| 2-methylpropane | 75-29-6 |
| Butane | 106-97-8 |
| 2-methylbutane | 78-78-4 |
| 1-pentanol | 71-41-0 |
| Methyl acetate | 79-20-9 |
| 2-butanone | 78-93-3 |
| para-bromoacetophenone | 99-90-1 |
| 4-methylpyrene | 2675-77-6 |
| This compound | 33543-31-6 |
| 2-methylphenanthrene | 2531-84-2 |
| 8-methylfluoranthene | 33543-33-8 |
| 4-methylpyrene | 2675-77-6 |
| Chrysene | 218-01-9 |
| 5-methylchrysene | 3697-24-3 |
| 1-methylbenz[a]anthracene | 201-33-2 |
| Benzofilfluoranthene | 205-99-2 |
| Perylene | 198-55-0 |
| 1-methylchrysene | 200-12-4 |
| Dibenz[a,c]anthracene | 194-98-9 |
| 2-methylbenzo[b]fluoranthene | 205-86-7 |
| 11-methylbenzo[a]pyrene | 320-72-9 |
| Benzo[ghi]perylene | 191-24-2 |
| 8-methylbenzo[a]pyrene | 320-73-0 |
| Benzo[a]pyrene | 50-32-8 |
| Benzo[b]fluoranthene | 205-99-2 |
| Benzo[k]fluoranthene | 207-08-9 |
| Benzo[ghi]perylene | 191-24-2 |
| Dibenz[a,h]anthracene | 53-70-3 |
| Indeno[1,2,3-cd]pyrene | 193-39-5 |
| Benzo[a]anthracene | 56-55-3 |
| Benzo[c]phenanthrene | 195-19-7 |
| Benzo[c]fluorene | 205-12-9 |
| Benzo[b]fluorene | 243-17-4 |
| 2-Methylnaphthalene | 91-57-6 |
| 3-Methylfluoranthene | 1706-01-0 |
| 7-Methylfluoranthene | 33543-33-8 |
| 10-Methylfluoranthene | 33543-34-9 |
| 8,9-Dimethylfluoranthene | N/A |
| Benzo[cd]pyrenone | 195-15-3 |
| 9,10-Anthraquinone | 84-65-1 |
| 9-Fluorenone | 486-25-9 |
| Benzo[a]fluorenone | 207-09-0 |
| Benzo[a]anthracene-7,12-dione | N/A |
| Naphthacene-5,12-dione | 243-57-2 |
| Benzanthrone | 82-05-3 |
| Toluene | 108-88-3 |
| Acetonitrile | 75-05-8 |
| Methylene chloride | 75-09-2 |
| Benzene | 71-43-2 |
| Cyclohexane | 110-82-7 |
| Methanol | 67-56-1 |
| Ethanol | 64-17-5 |
| Ethyl acetate | 141-78-6 |
| Acetone | 67-64-1 |
| Hexane | 110-54-3 |
| Tetramethylsilane (TMS) | 75-76-3 |
| Nitromethane | 75-51-4 |
| Dichloromethane | 75-09-2 |
| Acetic acid | 64-19-7 |
| o-phenanthroline | 66-71-7 |
| K2Cr2O7 | 7778-50-9 |
| Acetylsalicylic acid | 50-78-2 |
| Meloxicam | 71125-38-7 |
| Naproxen | 23981-57-5 |
| Retene | 430-27-3 |
| 2-methylpropane | 75-29-6 |
| Butane | 106-97-8 |
| 2-methylbutane | 78-78-4 |
| 1-pentanol | 71-41-0 |
| Methyl acetate | 79-20-9 |
| 2-butanone | 78-93-3 |
| para-bromoacetophenone | 99-90-1 |
| This compound | 33543-31-6 |
| 2-methylphenanthrene | 2531-84-2 |
| 8-methylfluoranthene | 33543-33-8 |
| 4-methylpyrene | 2675-77-6 |
| Chrysene | 218-01-9 |
| 5-methylchrysene | 3697-24-3 |
| 1-methylbenz[a]anthracene | 201-33-2 |
| Benzofilfluoranthene | 205-99-2 |
| Perylene | 198-55-0 |
| 1-methylchrysene | 200-12-4 |
| Dibenz[a,c]anthracene | 194-98-9 |
| 2-methylbenzo[b]fluoranthene | 205-86-7 |
| 11-methylbenzo[a]pyrene | 320-72-9 |
| 8-methylbenzo[a]pyrene | 320-73-0 |
| Benzo[ghi]perylene | 191-24-2 |
| Dibenz[a,h]anthracene | 53-70-3 |
| Indeno[1,2,3-cd]pyrene | 193-39-5 |
| Benzo[a]anthracene | 56-55-3 |
| Benzo[c]phenanthrene | 195-19-7 |
| Benzo[c]fluorene | 205-12-9 |
| Benzo[b]fluorene | 243-17-4 |
| 2-Methylnaphthalene | 91-57-6 |
| 3-Methylfluoranthene | 1706-01-0 |
| 7-Methylfluoranthene | 33543-33-8 |
| 10-Methylfluoranthene | 33543-34-9 |
| 8,9-Dimethylfluoranthene | N/A |
| Benzo[cd]pyrenone | 195-15-3 |
| 9,10-Anthraquinone | 84-65-1 |
| 9-Fluorenone | 486-25-9 |
| Benzo[a]fluorenone | 207-09-0 |
| Benzo[a]anthracene-7,12-dione | N/A |
| Naphthacene-5,12-dione | 243-57-2 |
| Benzanthrone | 82-05-3 |
| Toluene | 108-88-3 |
| Acetonitrile | 75-05-8 |
| Methylene chloride | 75-09-2 |
| Benzene | 71-43-2 |
| Cyclohexane | 110-82-7 |
| Methanol | 67-56-1 |
| Ethanol | 64-17-5 |
| Ethyl acetate | 141-78-6 |
| Acetone | 67-64-1 |
| Hexane | 110-54-3 |
| Tetramethylsilane (TMS) | 75-76-3 |
| Nitromethane | 75-51-4 |
| Dichloromethane | 75-09-2 |
| Acetic acid | 64-19-7 |
| o-phenanthroline | 66-71-7 |
| K2Cr2O7 | 7778-50-9 |
| Acetylsalicylic acid | 50-78-2 |
| Meloxicam | 71125-38-7 |
| Naproxen | 23981-57-5 |
| Retene | 430-27-3 |
| 2-methylpropane | 75-29-6 |
| Butane | 106-97-8 |
| 2-methylbutane | 78-78-4 |
| 1-pentanol | 71-41-0 |
| Methyl acetate | 79-20-9 |
| 2-butanone | 78-93-3 |
The accurate quantification and characterization of this compound are essential for its reliable detection and monitoring in environmental samples. This involves employing sophisticated spectroscopic techniques and adhering to rigorous method validation and quality control protocols.
6.3. Spectroscopic Techniques
Spectroscopic methods are fundamental for identifying and quantifying this compound by analyzing its interaction with electromagnetic radiation.
6.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of compounds like this compound. Both ¹H NMR and ¹³C NMR provide distinct information about the molecule's atomic arrangement. ¹H NMR spectra reveal the types of hydrogen atoms and their neighboring environments, while ¹³C NMR spectra identify the different carbon atoms. While specific NMR spectral data for this compound are not extensively detailed in the provided search results, related compounds like 2-methylphenanthrene show characteristic methyl group signals in ¹H NMR at approximately δ = 2.55 ppm. NMR is crucial for confirming the identity and assessing the purity of synthesized or isolated this compound. Comprehensive spectral data, including chemical shifts and coupling constants, are vital for unambiguous structural assignment.
6.3.3. UV/Visible Spectroscopy
UV/Visible (UV/Vis) spectroscopy is a widely used quantitative analytical method that measures the absorption of light in the ultraviolet and visible regions of the spectrum. This compound, possessing a polycyclic aromatic structure, exhibits characteristic absorption bands in the UV region due to electronic transitions within its conjugated π-electron system. This technique allows for the quantification of this compound by relating absorbance at its maximum absorption wavelength (λmax) to its concentration using the Beer-Lambert law (A = εbc). UV/Vis spectroscopy, alongside fluorescence and mass spectrometry, is employed for the characterization of methylfluoranthenes. The absorption spectra provide valuable information about the compound's electronic structure and are used in various analytical applications.
6.3.4. Fluorescence Spectroscopy
Fluorescence spectroscopy offers high sensitivity and selectivity for the detection and quantification of fluorescent compounds such as this compound. Many polycyclic aromatic hydrocarbons (PAHs), including methylfluoranthenes, exhibit fluorescence. The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a different wavelength, providing a unique spectral fingerprint for identification and quantification. Fluorescence detection, often coupled with High-Performance Liquid Chromatography (HPLC), is particularly effective for trace analysis in environmental matrices due to its low detection limits. Studies have demonstrated the utility of fluorescence spectroscopy for analyzing PAHs in complex samples like environmental tobacco smoke and airborne particles.
6.4. Method Validation and Quality Control in Environmental Monitoring
Robust method validation and stringent quality control are indispensable for ensuring the reliability of analytical data in environmental monitoring.
6.4.1. Use of Reference Standards
The use of certified reference materials (CRMs) or standard reference materials (SRMs) is critical for the validation and quality control of analytical methods for compounds like this compound. These standards, such as those provided by NIST (e.g., SRM 1941b, SRM 1944), are essential for instrument calibration, assessing method accuracy through recovery studies, and determining detection and quantification limits. For specific alkylated PAHs where authentic standards may be scarce, semiquantitative analysis using response factors from parent PAHs or structurally similar compounds is sometimes employed, although this introduces potential uncertainties. Method validation encompasses evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated UHPLC-Fluorescence method for PAHs reported high coefficients of determination (R² > 0.999) and evaluated bias against established deviation limits.Synthesis and Derivatization Research
Synthetic Routes for 2-Methylfluoranthene (B47734)
The synthesis of this compound has been achieved through several chemical pathways. One documented route involves the reduction of a tetrahydrofluoranthene precursor. Specifically, the Wolff-Kishner reduction of 2-methyl-1,2,3,4-tetrahydrofluoranthene, followed by dehydrogenation using a boiling solution of chloranil (B122849) in xylene, yields this compound lookchem.com. Another approach involved the synthesis of various substituted fluoranthenes, including methylfluoranthenes, starting from corresponding aminofluoranthene isomers. This method utilized the Sandmeyer reaction to convert amino groups to halogens, followed by further transformations to introduce methyl substituents tandfonline.com.
Preparation of Derivatives for Biological and Spectroscopic Studies
Research into this compound extends to the synthesis of its derivatives, particularly those relevant to metabolic studies and comparative analyses with other isomers.
Metabolic studies have identified specific hydroxylated derivatives of this compound. Notably, 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene has been characterized as a mutagenic metabolite of this compound when incubated with liver homogenates acs.orgoup.com. The synthesis of such dihydrodiol metabolites is an active area of research, often employing methods that mimic biological pathways or utilizing specific chemical transformations to introduce these functionalities acs.orghyphadiscovery.com. These synthesized metabolites are crucial for understanding the metabolic activation pathways of PAHs.
A significant body of work has been dedicated to the synthesis of various methylfluoranthene isomers, allowing for detailed comparative studies. One comprehensive study reported the preparation of five chloro-, five bromo-, five cyano-, five formyl-, and five methylfluoranthenes, derived from their respective aminofluoranthene precursors. This systematic synthesis enabled the characterization of these compounds and facilitated studies on structure-activity relationships, including genotoxicity tandfonline.com. The availability of different methylfluoranthene isomers is essential for environmental monitoring and toxicological assessments, where isomer-specific identification is often required researchgate.net.
Spectroscopic Studies of Synthesized Compounds
The characterization of synthesized this compound and its derivatives relies heavily on various spectroscopic techniques. These include ultraviolet-visible (UV/VIS) absorption and fluorescence spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy tandfonline.comiarc.frnih.gov. The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound, which is vital for its identification and quantification nist.gov. NMR spectroscopy, in particular, plays a critical role in confirming the precise structure and regiochemistry of synthesized compounds, including various isomers and metabolites tandfonline.comiarc.frnih.gov.
Development of Novel Synthetic Methodologies for Fluoranthene (B47539) Core Structures
Advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for constructing the fluoranthene core structure, which can then be applied to the synthesis of substituted derivatives like this compound. These methodologies aim to overcome limitations of traditional routes, such as harsh reaction conditions or limited substrate scope.
Recent developments include:
Rhodium-catalyzed [2+2+2] Cycloaddition: A room-temperature synthesis of substituted fluoranthenes and azafluoranthenes has been achieved using a cationic Rh(I)/H8-BINAP catalyst system, reacting 1,8-dialkynylnaphthalenes with various alkynes. This method offers a milder and more efficient approach to building the fluoranthene scaffold chemistryviews.orgacs.org.
Tandem Suzuki–Miyaura and Intramolecular C–H Arylation: Palladium-catalyzed reactions involving tandem Suzuki–Miyaura coupling and intramolecular C–H arylation have been developed for the synthesis of fluoranthene derivatives. These methods can be performed under both homogeneous and heterogeneous catalytic conditions, demonstrating broad substrate scope and good yields acs.orgnih.govbeilstein-journals.org.
Palladium-catalyzed C–H Bond Functionalization: Direct intermolecular and intramolecular arylation reactions, catalyzed by palladium, have been employed for the annulative π-extension of 1,8-dibromonaphthalene (B102958) to access fluoranthene derivatives. This approach allows for the introduction of functional groups at specific positions on the fluoranthene core beilstein-journals.org.
McMurry Ring Closure: The assembly of the fluoranthene core has also been accomplished through McMurry ring closure reactions as part of total syntheses of natural products containing the fluoranthene skeleton acs.org.
These evolving synthetic strategies provide chemists with more versatile tools for accessing fluoranthene derivatives, enabling further research into their properties and applications.
Future Research Directions
Advancements in Analytical Sensitivity and Specificity
The accurate quantification of 2-methylfluoranthene (B47734) in complex environmental matrices is crucial for exposure and risk assessment. Current analytical methods, such as gas chromatography coupled with mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detectors, are standard for PAH analysis. nih.gov However, future research should focus on enhancing the sensitivity and specificity for this compound, particularly at trace levels.
Future research directions could include:
Development of Novel Stationary Phases: Creating new stationary phases for gas and liquid chromatography that offer improved separation of this compound from its isomers and other interfering compounds commonly found in environmental samples.
Advanced Detection Techniques: Exploring the application of advanced detection techniques, such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), to achieve higher resolution and more confident identification of this compound in complex mixtures.
High-Throughput Screening Methods: Innovating rapid and cost-effective high-throughput screening methods to analyze a large number of samples efficiently. nih.gov This could involve the use of automated sample preparation and advanced data processing techniques.
Table 1: Potential Future Analytical Methodologies for this compound
| Technique | Potential Advantage for this compound Analysis | Research Focus |
|---|---|---|
| Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) | Enhanced separation of isomers and complex matrix components. | Optimization of column combinations and temperature programs. |
| High-Resolution Mass Spectrometry (HRMS) | Increased specificity and accurate mass measurements for confident identification. | Development of fragmentation libraries specific to methylfluoranthene isomers. |
| Supercritical Fluid Chromatography (SFC) | Faster separations and reduced solvent consumption compared to HPLC. | Exploration of stationary and mobile phases for optimal resolution. |
Elucidation of Specific Environmental Degradation Pathways
The environmental persistence of this compound is a key factor in its potential for long-term ecological impact. While the degradation of the parent compound, fluoranthene (B47539), has been studied, the specific pathways for the microbial and abiotic degradation of this compound are not well understood. The presence and position of the methyl group can significantly influence the rate and products of degradation.
Future research should aim to:
Identify Key Degrading Microorganisms: Isolate and characterize bacterial and fungal strains capable of utilizing this compound as a carbon source. This would involve enrichment cultures from contaminated sites and subsequent identification of the key enzymes and genes involved in the degradation process.
Map Metabolic Pathways: Elucidate the specific metabolic pathways of this compound degradation. This includes identifying the initial enzymatic attacks (e.g., dioxygenation on the aromatic rings or oxidation of the methyl group) and characterizing the subsequent intermediate and final degradation products. mdpi.com
Investigate Abiotic Degradation: Study the role of abiotic processes, such as photodegradation, in the transformation of this compound in various environmental compartments like water, soil, and air.
Deeper Mechanistic Understanding of Biological Interactions in Model Systems
Understanding how this compound interacts with biological systems at a molecular level is essential for predicting its potential toxicity. Many PAHs exert their toxic effects through interaction with the aryl hydrocarbon receptor (AhR), leading to the induction of metabolizing enzymes and the formation of reactive metabolites that can damage DNA. nih.gov
Future research in this area should focus on:
Receptor Interaction Studies: Quantitatively assess the binding affinity and activation of the AhR by this compound in various model systems, including in vitro cell lines (e.g., rat hepatoma H4IIE) and in vivo models like zebrafish. nih.govoup.com
Toxicokinetic and Toxicodynamic Modeling: Develop models to describe the absorption, distribution, metabolism, and excretion (toxicokinetics) of this compound, as well as its interaction with cellular targets and the subsequent toxic effects (toxicodynamics). libretexts.orgrivm.nlepa.gov
Metabolite Profiling and Toxicity: Identify the major metabolites of this compound in model organisms and assess their individual toxicities. This is crucial as the toxicity of the parent compound can be significantly altered through metabolic activation.
Role of Isomers in Environmental and Biological Processes
Fluoranthene can be methylated at different positions on its aromatic rings, resulting in various isomers of methylfluoranthene. The specific position of the methyl group can profoundly influence the compound's physical, chemical, and biological properties. Therefore, it is critical to investigate the comparative behavior of this compound relative to its other isomers.
Future research should address:
Comparative Environmental Fate: Conduct comparative studies on the environmental fate and transport of different methylfluoranthene isomers to understand how the methyl group position affects their partitioning, persistence, and bioavailability.
Isomer-Specific Biological Activity: Evaluate and compare the biological activities of various methylfluoranthene isomers, including their ability to activate the AhR, induce mutations, and cause developmental toxicity. Studies on other methylated PAHs have shown that isomers can have vastly different potencies.
Development of Isomer-Specific Biomarkers: Identify and validate biomarkers of exposure and effect that are specific to this compound or can differentiate between exposures to different methylfluoranthene isomers.
By focusing on these future research directions, the scientific community can build a more comprehensive understanding of this compound, leading to more accurate environmental risk assessments and the development of effective remediation strategies.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing 2-Methylfluoranthene with high purity in laboratory settings?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or multi-step aromatic substitution reactions. Post-synthesis, characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Ensure compliance with IUPAC naming conventions and report melting points, retention times, and spectral data in alignment with standardized protocols . For environmental analysis, use certified reference materials (e.g., 50 µg/mL toluene solutions) to calibrate instruments .
Q. How can researchers ensure the reproducibility of toxicological assays involving this compound?
- Methodological Answer : Reproducibility requires rigorous documentation of experimental parameters:
- Dosage : Specify administration routes (e.g., intraperitoneal vs. oral) and solvent carriers (e.g., acetonitrile, toluene).
- Controls : Include positive (e.g., benzo[a]pyrene) and negative controls (vehicle-only groups).
- Data Reporting : Use standardized metrics like IC₅₀ or EC₅₀ for toxicity thresholds and adhere to ethical guidelines for animal studies. Detailed protocols should be included in supplementary materials to enable replication .
Q. What analytical techniques are optimal for quantifying this compound in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or HPLC coupled with fluorescence detection are preferred for sensitivity and selectivity. Calibrate instruments using certified standard solutions (e.g., 10 mg/L in acetonitrile) and validate recovery rates via spiked matrix samples. Report limits of detection (LOD) and quantification (LOQ) to ensure compliance with environmental monitoring standards .
Advanced Research Questions
Q. What strategies resolve contradictions between historical and contemporary carcinogenicity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in bioassay design (e.g., dosage, exposure duration). To address this:
- Meta-Analysis : Compare historical data (e.g., 1983 IARC evaluations citing limited carcinogenicity evidence) with recent studies using updated protocols .
- Mechanistic Studies : Investigate metabolic activation pathways (e.g., cytochrome P450-mediated epoxidation) and DNA adduct formation to clarify mode of action.
- Statistical Re-Evaluation : Apply Bayesian models to reconcile conflicting datasets, accounting for covariates like species-specific metabolic rates .
Q. How can computational models enhance the prediction of this compound’s environmental behavior and toxicity?
- Methodological Answer : Integrate quantitative structure-activity relationship (QSAR) models with experimental data to predict properties like biodegradation rates and bioaccumulation potential. Molecular docking simulations can identify interactions with biological targets (e.g., aryl hydrocarbon receptor). Validate predictions using in vitro assays (e.g., Ames test for mutagenicity) .
Q. What experimental designs are effective for identifying this compound metabolites in biological systems?
- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) with isotopic labeling to trace metabolic pathways. Combine in vitro microsomal incubations (e.g., liver S9 fractions) with in vivo sampling (e.g., rodent urine/plasma). Employ tandem MS (MS/MS) for structural elucidation of phase I/II metabolites. Cross-reference findings with databases like METLIN .
Data Presentation and Ethical Compliance
Q. How should researchers present complex spectral and analytical data for this compound in publications?
- Methodological Answer : Prioritize clarity by:
- Tables : Summarize NMR shifts, retention times, and purity metrics in vertical tables (≤6 inches wide).
- Supplementary Materials : Deposit raw spectra, chromatograms, and large datasets in repositories with persistent identifiers (DOIs).
- Ethical Reporting : Avoid redundant text-figure overlap and disclose conflicts of interest, especially if using proprietary analytical standards .
Q. What ethical considerations are critical when publishing this compound research involving animal models?
- Methodological Answer : Adhere to ARRIVE guidelines by reporting:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
